molecular formula C9H9BF3KO2 B1451936 Potassium 4-ethoxycarbonylphenyltrifluoroborate CAS No. 1439402-07-9

Potassium 4-ethoxycarbonylphenyltrifluoroborate

Cat. No.: B1451936
CAS No.: 1439402-07-9
M. Wt: 256.07 g/mol
InChI Key: RRHVYQWNJHNUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Potassium 4-ethoxycarbonylphenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of 4-ethoxycarbonylphenylboronic acid with potassium fluoride and boron trifluoride . The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Potassium 4-ethoxycarbonylphenyltrifluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Mechanism of Action

The mechanism of action of potassium 4-ethoxycarbonylphenyltrifluoroborate primarily involves its role as a boron reagent in Suzuki-Miyaura cross-coupling reactions. The compound facilitates the transfer of the phenyl group to the palladium catalyst, which then couples with an electrophilic partner to form a new carbon-carbon bond . This process is crucial for the synthesis of various organic compounds.

Comparison with Similar Compounds

Potassium 4-ethoxycarbonylphenyltrifluoroborate can be compared with other organotrifluoroborate compounds such as:

  • Potassium phenyltrifluoroborate
  • Potassium 4-methoxycarbonylphenyltrifluoroborate
  • Potassium 4-bromophenyltrifluoroborate

These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to its ethoxycarbonyl group, which can provide additional functionalization options in synthetic chemistry .

Properties

IUPAC Name

potassium;(4-ethoxycarbonylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHVYQWNJHNUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)OCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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